5-(Clorometil)tiofeno-2-carbonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

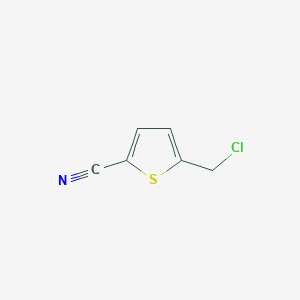

5-(Chloromethyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 5-(Chloromethyl)thiophene-2-carbonitrile exhibit notable biological activities, particularly in drug development. Studies suggest potential applications in treating microbial infections and various cancers due to their ability to interact with specific biological targets. For instance, compounds derived from this structure have been investigated for their efficacy against resistant bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of 5-(Chloromethyl)thiophene-2-carbonitrile were tested against several cancer cell lines. The results showed significant cytotoxic effects, suggesting that these compounds could serve as lead structures for developing new anticancer agents.

Blood Coagulation Factor Inhibition

Another notable application is in the development of anticoagulants. Compounds related to 5-(Chloromethyl)thiophene-2-carbonitrile have been identified as inhibitors of the blood coagulation factor Xa, offering potential therapeutic benefits for conditions like myocardial infarction and deep vein thrombosis .

Agricultural Applications

Herbicide Development

5-(Chloromethyl)thiophene-2-carbonitrile derivatives have been explored for their herbicidal properties. These compounds can be used alone or in combination with other crop protection agents to combat phytopathogenic fungi and bacteria. Their effectiveness has been evaluated through greenhouse trials where they demonstrated significant efficacy against various weed species .

Case Study: Crop Protection Trials

In controlled experiments, plants treated with formulations containing 5-(Chloromethyl)thiophene-2-carbonitrile showed improved resistance to common agricultural pests and diseases. The application rates varied based on the target species, but results indicated a promising avenue for integrating these compounds into sustainable agricultural practices .

Summary of Applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)thiophene-2-carbonitrile typically involves the chloromethylation of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of 5-(Chloromethyl)thiophene-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

5-(Chloromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

Major Products Formed

Substitution Reactions: Formation of thiophene derivatives with various functional groups.

Oxidation Reactions: Formation of thiophene sulfoxides or sulfones.

Reduction Reactions: Formation of thiophene amines.

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)thiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form new compounds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are typically determined through experimental studies .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.

2-Chlorothiophene: Lacks the nitrile group, limiting its applications in certain synthetic routes.

5-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness

5-(Chloromethyl)thiophene-2-carbonitrile is unique due to the presence of both the chloromethyl and nitrile groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of compounds with diverse applications .

Actividad Biológica

5-(Chloromethyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

5-(Chloromethyl)thiophene-2-carbonitrile features a thiophene ring substituted with a chloromethyl group and a cyano group. The synthesis of this compound can be achieved through chloromethylation of thiophene followed by cyanation. The chloromethylation process typically involves the reaction of thiophene with formaldehyde and hydrochloric acid, producing various chlorinated derivatives .

Biological Activities

Research indicates that 5-(Chloromethyl)thiophene-2-carbonitrile and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds related to 5-(Chloromethyl)thiophene-2-carbonitrile have shown promising results against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM .

- Anticancer Properties : Some studies suggest that this compound may have anticancer potential. For example, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating that modifications to the thiophene structure can enhance activity against specific cancer types.

- Anti-leishmanial Activity : In vitro evaluations have demonstrated that certain derivatives exhibit anti-leishmanial activity against Leishmania donovani promastigotes, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Chloromethyl)thiophene-2-carbonitrile is influenced by its structural features. Modifications at various positions on the thiophene ring can significantly alter its reactivity and biological properties. A comparative analysis of similar compounds reveals the following insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-thiophenecarbonitrile | Bromine instead of chlorine | Higher reactivity in nucleophilic reactions |

| 3-Methylthiophene-2-carbonitrile | Methyl group at position three | Altered electronic properties |

| 5-(Chloromethyl)-3-methylthiophene-2-carbonitrile | Combination of methyl and chloromethyl groups | Potential for diverse substitution patterns |

These variations indicate how different substituents can enhance or diminish biological activity, providing a pathway for optimizing drug candidates based on this scaffold.

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of various thiophene derivatives, 5-(Chloromethyl)thiophene-2-carbonitrile was found to exhibit substantial activity against Escherichia coli and Staphylococcus aureus, outperforming standard antibiotics in certain assays .

- Cytotoxicity Against Cancer Cells : A series of experiments conducted on human cancer cell lines demonstrated that modifications to the chloromethyl group enhanced cytotoxicity, suggesting that further optimization could lead to more effective anticancer agents.

- Anti-leishmanial Activity : Compounds derived from 5-(Chloromethyl)thiophene-2-carbonitrile were synthesized via multicomponent reactions and screened for anti-leishmanial activity, revealing promising candidates for further development in treating leishmaniasis .

Propiedades

IUPAC Name |

5-(chloromethyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFBMALAUWUSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.